methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system combining pyrimidine and thiazine rings
Preparation Methods
The synthesis of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, starting with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure. This can be achieved through the acid-catalyzed cyclization of appropriate precursors, such as 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial applications.
Chemical Reactions Analysis
Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring or the heterocyclic core.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl (6R)-6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound has a similar core structure but differs in the ester group, which can affect its chemical properties and reactivity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar fused ring system and exhibit diverse pharmacological activities, making them valuable in drug design and development.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which can be tailored for various applications in research and industry.
Properties
CAS No. |
609795-92-8 |
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Molecular Formula |
C21H26N2O5S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-5-10-28-15-8-7-14(12-16(15)27-6-2)19-18(20(25)26-4)13(3)22-21-23(19)17(24)9-11-29-21/h7-8,12,19H,5-6,9-11H2,1-4H3 |
InChI Key |
IGLWYENOVKGELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OCC |
Origin of Product |
United States |
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